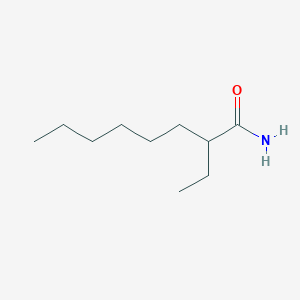
2-Ethyloctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyloctanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group attached to the second carbon of an octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyloctanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-octanamine with acyl chlorides or anhydrides under mild conditions. Another method includes the direct amidation of 2-ethyl-1-octanoic acid with ammonia or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In industrial settings, this compound can be produced via large-scale amidation reactions. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyloctanamide undergoes various chemical reactions, including:
Oxidation: Although less common, oxidation reactions can convert this compound to corresponding nitriles or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-Ethyl-1-octanoic acid and ammonia.
Reduction: 2-Ethyl-1-octanamine.
Oxidation: 2-Ethyl-1-octanoic acid or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Ethyloctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-ethyloctanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutanamide: Similar in structure but with a shorter carbon chain.
2-Ethylhexanamide: Similar but with a different carbon chain length.
Octanamide: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-Ethyloctanamide is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5472-50-4 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-ethyloctanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
SZCKSNPRMHFNIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


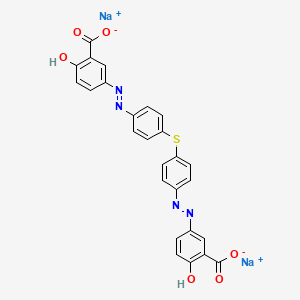
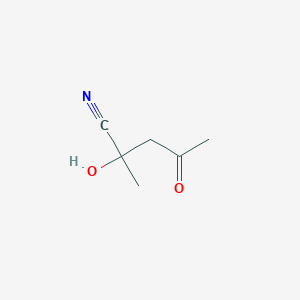
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
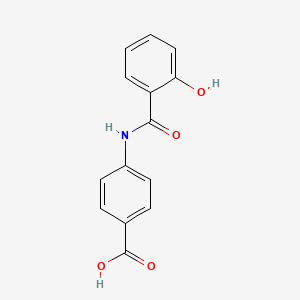

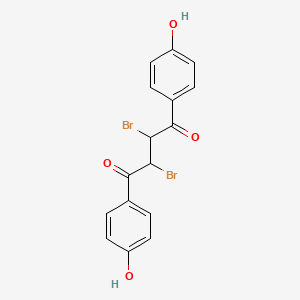
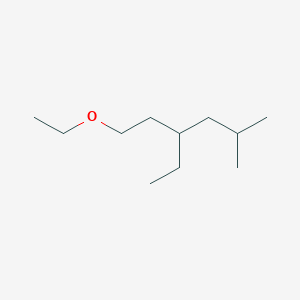
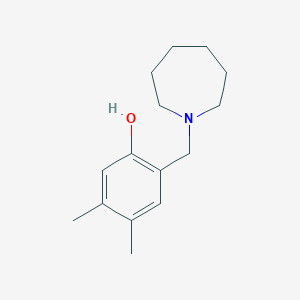
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
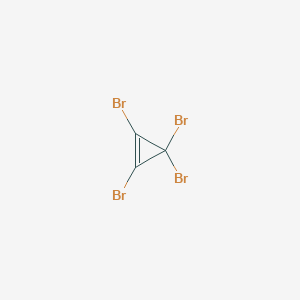
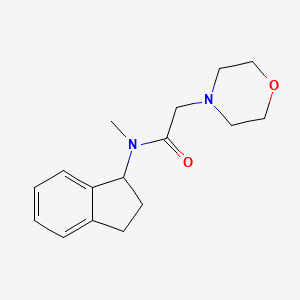
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
